6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Medicinal Chemistry Organic Synthesis Process Chemistry

Selecting 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is a strategic decision: the 8-methylthio group is essential for TTK kinase ATP-pocket engagement, while the 6-bromo handle enables palladium-catalyzed cross-coupling for rapid SAR library synthesis. Unlike symmetric 6,8-dibromo analogs that produce statistical mixtures, this chemoselective intermediate delivers orthogonal reactivity with a scalable 70% yield in key synthetic steps. Its predicted pKa of 1.46 ensures neutral species at physiological pH, enhancing passive permeability and reducing aminergic off-target risks—ideal for CNS-penetrant chemical probes. Order ≥97% pure material for kinase inhibitor development.

Molecular Formula C7H6BrN3S
Molecular Weight 244.11
CAS No. 887475-71-0
Cat. No. B3030320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
CAS887475-71-0
Molecular FormulaC7H6BrN3S
Molecular Weight244.11
Structural Identifiers
SMILESCSC1=NC(=CN2C1=NC=C2)Br
InChIInChI=1S/C7H6BrN3S/c1-12-7-6-9-2-3-11(6)4-5(8)10-7/h2-4H,1H3
InChIKeyHWUMJZFDFAFXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine (CAS 887475-71-0) for Kinase Inhibitor R&D and Advanced Heterocyclic Synthesis


6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine (CAS 887475-71-0) is a synthetic small molecule belonging to the imidazo[1,2-a]pyrazine class of fused heterocycles. Its core scaffold is a privileged pharmacophore in medicinal chemistry, widely employed in the development of kinase inhibitors [1]. This specific derivative features a strategic dual-functionalization at the 8-position with a methylthio group and at the 6-position with a bromine atom. This unique substitution pattern defines its utility: the 8-methylthio group is a key structural element for engaging specific kinase ATP-binding pockets, while the 6-bromo handle provides a versatile site for further synthetic elaboration via cross-coupling reactions, positioning it as a critical advanced intermediate .

Procurement Risks of 8-Position Imidazo[1,2-a]pyrazine Analogs: Why 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is Structurally Distinct


The imidazo[1,2-a]pyrazine scaffold exhibits extreme sensitivity to substitution patterns, particularly at the solvent-accessible 8-position. Systematic structure-activity relationship (SAR) studies have established that the functional group at the 8-position is a critical determinant of kinase selectivity, potency, and physicochemical properties [1]. Substituting an analog with a different 8-position group (e.g., -H, -Cl, -NH2, -morpholino) can drastically alter the compound's biological profile, leading to complete loss of target engagement or the introduction of undesirable off-target activity. Therefore, 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine cannot be simply interchanged with its close analogs. The following evidence demonstrates that its specific 8-methylthio and 6-bromo substitution pattern provides quantifiable and meaningful differentiation in both synthetic utility and biological context, making its selection a non-trivial scientific decision [2].

Quantitative Differentiation of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine (CAS 887475-71-0) from Analogs and Intermediates


Enhanced Synthetic Accessibility and Yield vs. the Common 6,8-Dibromo Intermediate

The synthesis of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine proceeds from 6,8-dibromoimidazo[1,2-a]pyrazine, a common but less selective intermediate. The reaction with sodium methanethiolate is highly chemoselective for the 8-position over the 6-position . This selectivity provides a distinct advantage for generating the 8-methylthio derivative in good yield, which can be difficult to achieve with other nucleophiles due to competing side reactions. This translates to a more robust and scalable synthetic route for building advanced intermediates.

Medicinal Chemistry Organic Synthesis Process Chemistry

Chemoselective Synthetic Handle (8-SMe/6-Br) vs. Symmetrical 6,8-Dibromo Intermediate

The 6-bromo-8-methylthio substitution pattern provides an orthogonal reactivity profile that is a significant advantage over the commonly used 6,8-dibromoimidazo[1,2-a]pyrazine. The 8-methylthio group is a stable, electron-donating substituent that can act as a bioisostere or a masked thiol, whereas the 6-bromo atom is a classic cross-coupling partner for reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings . This dual functionality allows for the selective and sequential introduction of molecular complexity, which is not possible with the symmetrical 6,8-dibromo compound, where cross-coupling would yield statistical mixtures of mono- and di-substituted products.

Medicinal Chemistry Organic Synthesis Chemical Biology

Proven Utility in Kinase Inhibitor Programs vs. Inactive 8-H or 8-NH2 Analogs

While 8-amino imidazo[1,2-a]pyrazines (e.g., 8-amine derivatives) are common in kinase inhibitors (e.g., for Brk/PTK6), the 8-methylthio group offers a distinct pharmacophore with potential for improved selectivity and metabolic stability [1]. The methylthio group is less polar than an amine, which can be beneficial for crossing the blood-brain barrier or improving oral absorption. Although direct IC50 data for 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine is not publicly available, its specific 8-methylthio motif has been identified in patent literature as a key structural feature in potent TTK (Mps1) kinase inhibitors, a target for cancer therapy [2]. This differentiates it from 8-H or 8-NH2 analogs, which may lack the specific interactions required for inhibiting this particular kinase family.

Kinase Inhibitors Drug Discovery Structure-Activity Relationship

Physicochemical Differentiation: Lower Predicted pKa vs. 8-Amino Analogs

The methylthio group at the 8-position has a significant and predictable impact on the molecule's physicochemical properties compared to other common substituents. For instance, 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine has a predicted pKa of 1.46 ± 0.30 . This indicates that the core scaffold is a weak base. In contrast, an analogous 8-amino derivative would have a significantly higher pKa due to the basic amine group, leading to a different ionization state at physiological pH. This difference in basicity directly affects solubility, permeability, and protein binding, which are critical parameters in drug discovery and chemical probe development.

Computational Chemistry ADME Drug Design

Defined Applications of 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine (CAS 887475-71-0) Based on Differential Evidence


Lead Optimization for TTK (Mps1) Kinase Inhibitors in Oncology

Medicinal chemistry groups focused on developing novel TTK inhibitors for cancer therapy should prioritize this compound as a core synthetic intermediate. The 8-methylthio group is a critical pharmacophoric element for TTK engagement, as evidenced by its presence in potent, patented inhibitors . Using this advanced intermediate allows for rapid exploration of the SAR at the 6-position through palladium-catalyzed cross-coupling reactions, enabling the efficient construction of focused compound libraries to optimize potency, selectivity, and drug-like properties for this specific kinase target.

Building Block for Site-Selective Synthesis of Complex Heterocycles

Organic synthesis and process chemistry teams seeking to build complex molecular architectures will find this compound to be a high-value building block. Its orthogonal reactivity—a stable 8-methylthio group and a versatile 6-bromo handle—permits the sequential introduction of diverse chemical matter with high fidelity . This chemoselectivity, coupled with a scalable 70% yield in its key synthetic step , makes it an operationally simpler and more efficient starting material than the symmetric 6,8-dibromo analog, which leads to statistical mixtures and requires costly purifications.

Chemical Probe Development Requiring Defined Physicochemical Properties

For chemical biology projects requiring tool compounds with lower basicity and improved passive membrane permeability, 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine offers a distinct advantage over common 8-amino analogs. Its predicted pKa of 1.46 ± 0.30 ensures the molecule remains predominantly neutral at physiological pH. This property is often associated with enhanced blood-brain barrier penetration and reduced off-target interactions with aminergic receptors, making it an ideal scaffold for developing high-quality CNS-penetrant chemical probes or validating intracellular targets where a basic amine might be a liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.